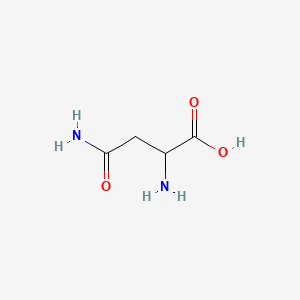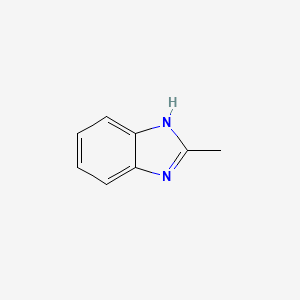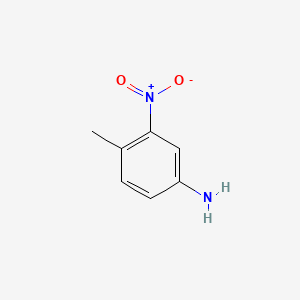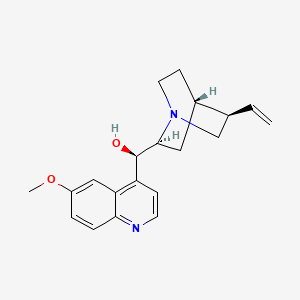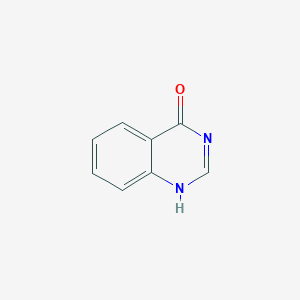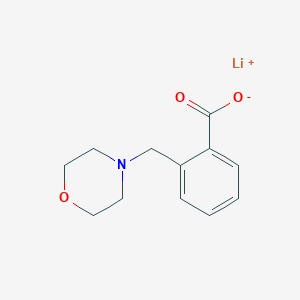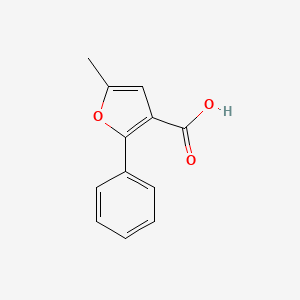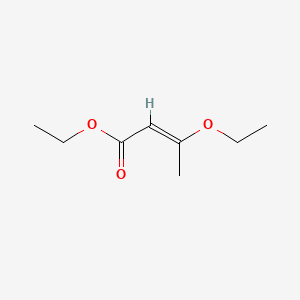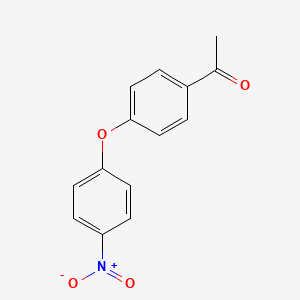
4-ACETYL-4'-NITRODIPHENYL ETHER
Descripción general
Descripción
4-Acetyl-4’-nitrodiphenyl ether is an organic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.25 g/mol . It is characterized by the presence of an acetyl group and a nitro group attached to a diphenyl ether structure. This compound is known for its applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4’-nitrodiphenyl ether typically involves the reaction of p-nitrophenyl chloride with sodium hydroxide and copper(I) iodide in a suitable solvent. The reaction is carried out at a temperature range of 75-85°C for 4-8 hours . The product is then isolated by filtration, washed with a sodium hydroxide solution, and recrystallized from ethyl acetate to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of 4-Acetyl-4’-nitrodiphenyl ether follows similar synthetic routes but on a larger scale. The use of catalysts such as copper(I) iodide helps in reducing the reaction temperature and increasing the yield, making the process more efficient and safer .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-4’-nitrodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: The major product is 4-acetyl-4’-aminodiphenyl ether.
Reduction: The major product is 4-hydroxy-4’-nitrodiphenyl ether.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Acetyl-4’-nitrodiphenyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-4’-nitrodiphenyl ether involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dinitrodiphenyl ether: Similar structure but with two nitro groups.
4-Acetyl-4’-aminodiphenyl ether: Similar structure but with an amino group instead of a nitro group.
4-Hydroxy-4’-nitrodiphenyl ether: Similar structure but with a hydroxyl group instead of an acetyl group.
Uniqueness
4-Acetyl-4’-nitrodiphenyl ether is unique due to the presence of both an acetyl group and a nitro group on the diphenyl ether structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
IUPAC Name |
1-[4-(4-nitrophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXEFXORSDYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966656 | |
| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75919-92-5, 5228-16-0 | |
| Record name | 75919-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75919-92-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


